molecular formula C17H19NO2S B11167968 2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide

2-(ethylsulfanyl)-N-(2-methoxybenzyl)benzamide

Cat. No.: B11167968
M. Wt: 301.4 g/mol
InChI Key: YMNKPBXVCGJTSW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a methoxyphenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the benzamide core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethylsulfanyl and methoxyphenyl groups could play roles in binding to the active site of enzymes or receptors, while the benzamide core could influence the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-N-[(4-methoxyphenyl)methyl]benzamide: Similar structure but with the methoxy group in the para position.

    2-(Ethylsulfanyl)-N-[(2-hydroxyphenyl)methyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Ethylsulfanyl)-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both ethylsulfanyl and methoxyphenyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO2S/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

YMNKPBXVCGJTSW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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